molecular formula C10H14N4O B7596126 3-[(4,5-Dimethylimidazol-1-yl)methyl]-5-ethyl-1,2,4-oxadiazole

3-[(4,5-Dimethylimidazol-1-yl)methyl]-5-ethyl-1,2,4-oxadiazole

Cat. No. B7596126
M. Wt: 206.24 g/mol
InChI Key: GQKNFBQQASBHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4,5-Dimethylimidazol-1-yl)methyl]-5-ethyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMIO and has a molecular formula of C9H13N5O. The synthesis of DMIO is relatively simple, and it has been found to exhibit several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMIO is not fully understood. However, studies have shown that it can interact with various enzymes and proteins, leading to altered biochemical and physiological processes. DMIO has also been found to interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects
DMIO has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. DMIO has also been found to inhibit the replication of certain viruses. Additionally, DMIO has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using DMIO in lab experiments include its simple synthesis method, low cost, and potential applications in various fields of scientific research. However, the limitations of using DMIO include its potential toxicity and lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of DMIO. One potential direction is to further investigate its potential use as a fluorescent probe in biological imaging. Another direction is to study its potential applications in cancer therapy. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. Overall, DMIO has shown great potential in various fields of scientific research, and further studies are needed to fully explore its potential applications.

Synthesis Methods

The synthesis of DMIO involves the reaction of 4,5-dimethylimidazole with ethyl chloroformate and sodium azide. The reaction takes place in the presence of an organic solvent such as dichloromethane or chloroform. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

DMIO has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antiviral properties. DMIO has also been studied for its potential use as a fluorescent probe in biological imaging. It has been found to be highly selective for detecting copper ions in living cells.

properties

IUPAC Name

3-[(4,5-dimethylimidazol-1-yl)methyl]-5-ethyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-4-10-12-9(13-15-10)5-14-6-11-7(2)8(14)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKNFBQQASBHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2C=NC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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